1-[[(6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium Chloride
Overview
Description
This compound is also known as Cefepime Related Compound E . It has a CAS number of 103121-85-3 and a molecular formula of C13H20ClN3O3S . It is used as a reference standard .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a bicyclic core and several functional groups including an amino group, a carboxy group, and a pyrrolidinium group .Physical And Chemical Properties Analysis
The compound is a crystalline solid . Its empirical formula is C22H22N6O7S2 .Scientific Research Applications
Nephrotoxicity and Antibiotic Interaction Studies
Research has been conducted on the potential nephrotoxicity of various compounds, including cefazedone (a compound structurally similar to the requested chemical), especially in combination with other antibiotics like gentamicin. The studies focused on the effects of these combinations on renal function, measured by the elimination of specific enzymes such as alanine-amino-peptidase (AAP) in urine. These studies concluded that beta-lactam antibiotics, including cefazedone, did not significantly affect the elimination of AAP, indicating a lack of nephrotoxicity. However, gentamicin independently caused a marked increase in enzyme elimination, signaling potential nephrotoxicity. Interestingly, combinations of cefazedone and gentamicin did not show additive nephrotoxic effects, suggesting that the nephrotoxicity is primarily driven by the aminoglycoside component (Mondorf, 1979).
Pharmacokinetic and Tolerance Studies
Clinical studies have been conducted to understand the pharmacokinetics and tolerance of cefazedone in healthy volunteers. These studies compared the systemic and local tolerance of cefazedone with other antibiotics, such as cefazolin. The findings suggested that cefazedone is well-tolerated both systemically and locally, with pharmacokinetic parameters closely resembling those of cefazolin. Notably, cefazedone demonstrated a relatively long serum elimination half-life and a favorable concentration ratio of central vs. peripheral (tissue) compartment, indicating its effectiveness and potential for clinical use (Ungethüm & Leopold, 1979).
Therapeutic Evaluation in Urology
Cefamandole, another compound structurally related to the requested chemical, was evaluated in a urological setting for its efficacy against urinary tract infections (U.T.I.). The study highlighted the drug's pharmacokinetic properties and therapeutic potential, noting its high activity against causative bacteria in U.T.I. patients and its suitable pharmacokinetic properties for treatment, especially in cases of complicated U.T.I. (Zinati & Naber, 1980).
Safety And Hazards
properties
IUPAC Name |
7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S.ClH/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19;/h9,12H,2-7,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKYDOZUOXJZSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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